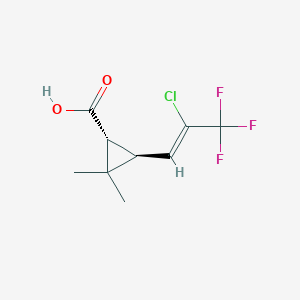

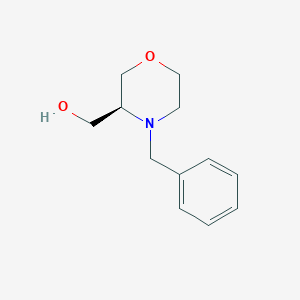

(s)-(4-Benzylmorpholin-3-yl)methanol

Vue d'ensemble

Description

Synthesis Analysis

Methanol can be produced from syngas derived from steam reforming of crude glycerol . The process involves steam reforming where the crude glycerol is converted into syngas, a three-unit pressure swing adsorption system to condition the syngas into the required stoichiometric ratio, and the final two processes are the methanol synthesis and methanol purification processes .Chemical Reactions Analysis

Methanol synthesis involves the reaction of carbon dioxide and hydrogen in the presence of a catalyst . The yield of methanol is most sensitive to temperature, pressure, and the ratios of CO2/CO and H2/(CO + CO2) .Physical And Chemical Properties Analysis

Methanol is a colorless liquid that boils at 64.96° Celsius and solidifies at -93.9° Celsius . When mixed with air or comes in contact with air it forms explosive mixtures and burns with a non-luminous flame .Applications De Recherche Scientifique

Renewable Energy Carrier

(s)-(4-Benzylmorpholin-3-yl)methanol: can be used as a renewable energy carrier. It has the potential to be an alternative to fossil fuels, contributing to a net zero-emission carbon cycle. This compound can be produced from renewable electricity and biomass or CO2 capture, making it a versatile player in the transition to a sustainable economy .

Fuel Cell Technology

In the realm of fuel cells, (s)-(4-Benzylmorpholin-3-yl)methanol can be utilized in high-temperature polymer electrolyte fuel cells (HT-PEMFCs) via methanol steam reforming. This process converts methanol into hydrogen, which is then used to generate electricity with efficiencies of up to 50% .

Methanogenic Bioconversion

Methanogens, a type of archaea, can convert small organic molecules like (s)-(4-Benzylmorpholin-3-yl)methanol into methane. This biotechnological application is crucial for the production of methane as a storable energy carrier, which could replace fossil oil in the future .

Microbial Electrosynthesis

(s)-(4-Benzylmorpholin-3-yl)methanol: can be involved in microbial electrosynthesis (MES), a process that uses CO2 and electrical power to generate methane via microbial metabolism. This innovative application represents a significant step towards sustainable energy solutions .

Chemical Industry Applications

The compound can serve as a base chemical in the chemical industry. Its versatility allows it to be used in various synthesis processes, potentially replacing more hazardous or less efficient alternatives .

Hydrogen Production

(s)-(4-Benzylmorpholin-3-yl)methanol: is a candidate for hydrogen generation through methanol reforming. This is particularly relevant for fuel cell applications where hydrogen is the primary fuel source. The reforming process can be integrated with systems for heat recovery, enhancing overall efficiency .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

[(3S)-4-benzylmorpholin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c14-9-12-10-15-7-6-13(12)8-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPLXVETYMUMERG-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1CC2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@@H](N1CC2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363825 | |

| Record name | (s)-(4-benzylmorpholin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(s)-(4-Benzylmorpholin-3-yl)methanol | |

CAS RN |

101376-25-4 | |

| Record name | (s)-(4-benzylmorpholin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-chloropropyl)-1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B32663.png)